molecular formula C6H11ClN2S B13040898 4-Isopropylthiazol-5-amine hcl

4-Isopropylthiazol-5-amine hcl

Cat. No.: B13040898
M. Wt: 178.68 g/mol
InChI Key: DSJAYWMUQYZQHZ-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) Chemistry

4-Isopropylthiazol-5-amine (B2521092) hydrochloride belongs to the thiazole family, a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. kuey.netwikipedia.org Thiazole itself is a pale-yellow liquid with a pyridine-like scent. mdpi.comfabad.org.tr The thiazole ring is a significant structure in many natural and synthetic compounds with medicinal importance. nih.gov

Thiazoles are characterized by their aromaticity, a result of the delocalization of a pair of electrons from the sulfur atom, which creates a 6π-electron system. mdpi.comfabad.org.tr This aromatic nature is confirmed by proton nuclear magnetic resonance (¹H NMR) spectroscopy, with chemical shifts for the ring protons typically falling between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. kuey.netmdpi.comfabad.org.tr In terms of reactivity, the C5 position of the thiazole ring is the most likely site for electrophilic substitution, while the C2 position is favored for nucleophilic substitution. kuey.netmdpi.com

4-Isopropylthiazol-5-amine hydrochloride is a derivative of this core structure, featuring an isopropyl group at the fourth position and an amine group at the fifth position of the thiazole ring. ambeed.com The presence of these functional groups can influence the molecule's chemical properties and biological activity, making it a subject of interest in various research applications. smolecule.com

Overview of Research Significance for Heterocyclic Compounds

Heterocyclic compounds, which include the thiazole family, are a cornerstone of medicinal chemistry and drug discovery. rroij.commdpi.comnih.gov These organic molecules contain a ring structure with at least one atom that is not carbon, such as nitrogen, sulfur, or oxygen. rroij.comijsrtjournal.com This structural feature imparts unique chemical and physical properties that are crucial for biological interactions. rroij.commdpi.com

The significance of heterocyclic compounds in research stems from several key aspects:

Structural Diversity: Heterocycles offer a vast array of molecular frameworks, from simple five-membered rings to complex multi-ring systems. rroij.com This diversity allows for the fine-tuning of molecular properties to interact with specific biological targets. rroij.com

Biological Activity: Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov They are found in a wide range of pharmaceuticals, including antibiotics, anticancer agents, antivirals, and anti-inflammatory drugs. mdpi.commdpi.com Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. rroij.com

Drug Development: In drug development, heterocyclic scaffolds are invaluable. They are used in lead optimization to enhance pharmacological properties and in fragment-based drug design to identify new drug candidates. rroij.com The versatility of these compounds also allows for the development of new agents that can overcome drug resistance. rroij.com

Natural Products: Many naturally occurring substances, including vitamins like thiamine (B1217682) (Vitamin B1), which contains a thiazole ring, are heterocyclic compounds. wikipedia.orgijsrtjournal.com These natural products often serve as inspiration for the design of new drugs. nih.gov

The continuous exploration of heterocyclic compounds like 4-Isopropylthiazol-5-amine hydrochloride is driven by the search for novel therapeutic agents with improved efficacy and safety profiles. fabad.org.tr

Historical Perspective of Thiazole-Based Precursors and Building Blocks

The study of thiazole chemistry dates back to the late 19th century. numberanalytics.com The pioneering work of Hantzsch in 1887, who first synthesized a thiazole derivative by reacting an α-haloketone with a thioamide, laid the foundation for this field. chemicalbook.comresearchgate.net This reaction, now known as the Hantzsch thiazole synthesis, remains a widely used method for preparing these compounds. numberanalytics.com

Another significant early contribution was the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide and is particularly useful for synthesizing 5-aminothiazoles. numberanalytics.com The work of Bogert and his colleagues further expanded the field of thiazole chemistry. nih.gov

The importance of the thiazole ring was further highlighted by its discovery in natural products, most notably in thiamine (Vitamin B1). wikipedia.org This discovery spurred further research into the biological roles and potential applications of thiazole derivatives. nih.gov

Over the years, the synthetic utility of thiazoles has grown immensely. They are now recognized as versatile building blocks for creating more complex molecules with a wide range of applications. chemicalbook.com The development of new synthetic methods, including the use of catalysts and green chemistry approaches, has made the synthesis of thiazole derivatives more efficient and environmentally friendly. numberanalytics.comanalis.com.my Thiazole-based compounds are now integral to various industries, serving as precursors for dyes, fungicides, and a multitude of pharmaceuticals. wikipedia.orgnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

4-propan-2-yl-1,3-thiazol-5-amine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-4(2)5-6(7)9-3-8-5;/h3-4H,7H2,1-2H3;1H

InChI Key

DSJAYWMUQYZQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC=N1)N.Cl

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Pathways for 4 Isopropylthiazol 5 Amine Hydrochloride

Direct Synthesis Routes of 4-Isopropylthiazol-5-amine (B2521092)

The direct synthesis of 4-isopropylthiazol-5-amine can be approached through several strategic pathways, primarily involving the construction of the thiazole (B1198619) ring from acyclic precursors or the functionalization of a pre-existing thiazole core.

The Hantzsch thiazole synthesis and its variations represent a foundational method for constructing the thiazole ring. wikipedia.org This approach typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. nih.govderpharmachemica.com For the specific synthesis of 4-isopropylthiazol-5-amine, a key challenge is the introduction of the amino group at the C5 position.

A plausible strategy involves starting with a precursor that already contains the necessary carbon skeleton and a functional group that can be converted to an amine. For instance, a method analogous to the synthesis of other 5-aminothiazole derivatives could start from 5-acetyl-4-isopropylthiazole. The oxime of this ketone could then undergo a Beckmann rearrangement to yield the corresponding acetamido derivative, which is subsequently hydrolyzed to the desired 5-amine. ias.ac.in

Another precursor-based approach is the reaction of an appropriately substituted α-halocarbonyl compound with a reagent that provides the sulfur and nitrogen atoms of the ring. For example, the synthesis of 2-amino-4-isopropylthiazole, an isomer of the target compound, is achieved by condensing 1-chloro-3-methyl-2-butanone with thiourea. cdnsciencepub.com Adapting this to form a 5-aminothiazole would require a different set of starting materials, such as an α-aminonitrile and a sulfur-containing reactant.

Table 1: Selected Precursor-Based Synthetic Approaches for Aminothiazoles

Starting Materials Key Reaction Type Product Type Reference
α-Halo Ketone + Thiourea Hantzsch Condensation 2-Aminothiazole (B372263) wikipedia.orgnih.gov
5-Acetylthiazole Oxime Beckmann Rearrangement 5-Acetamidothiazole ias.ac.in
α,β-Unsaturated Ketone Tandem Isomerization/Condensation 4,5-Disubstituted 2-Aminothiazole orgsyn.org
Acetophenone + Thiourea + TCCA One-Pot Halogenation/Condensation 2-Aminothiazole rsc.org

An alternative and powerful strategy for installing the C5-amino group is through the reduction of a suitable nitrogen-containing functional group, most commonly a nitro group. This pathway involves the initial synthesis of a 4-isopropyl-5-nitrothiazole intermediate, which is then reduced to the target amine.

The nitration of the 4-isopropylthiazole (B170079) ring would be the first step, followed by the reduction of the resulting 5-nitro derivative. Various reducing agents have been shown to be effective for the reduction of nitrothiazoles to aminothiazoles. ias.ac.in For example, the reduction of 2-hydroxy-4-methyl-5-nitrothiazole to 2-hydroxy-4-methyl-5-aminothiazole proceeds smoothly using sodium hydrosulphite. ias.ac.in Other common reducing systems for nitro groups, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, could also be employed. ias.ac.in

Another modern approach is the direct reductive amination of a corresponding ketone or aldehyde. d-nb.infoyoutube.com In this context, if 5-formyl-4-isopropylthiazole or 5-acetyl-4-isopropylthiazole were available, it could potentially be converted to the primary amine using ammonia (B1221849) in the presence of a reducing agent and a catalyst. d-nb.info

Table 2: Comparison of Reductive Methods for Amine Synthesis

Precursor Functional Group Reducing Agent(s) Key Advantages Potential Challenges Reference
Nitro (-NO₂) Sodium Hydrosulphite Mild conditions, good yields Availability of nitro precursor ias.ac.in
Nitro (-NO₂) SnCl₂ / HCl Strong, reliable reducing system Harsh acidic conditions, workup ias.ac.in
Ketone/Aldehyde NH₃, H₂, Fe Catalyst Direct conversion, uses ammonia Requires catalytic setup, pressure d-nb.info
Imine NaBH₃CN, NaBH(OAc)₃ Selective reduction Formation of imine intermediate required masterorganicchemistry.com

Regardless of the synthetic route, the isolation and purification of the 4-isopropylthiazol-5-amine intermediate are critical for obtaining a high-purity final product. Standard laboratory techniques are widely employed. nih.gov

A common workup procedure involves neutralizing the reaction mixture, often with a base like sodium bicarbonate or sodium hydroxide, to liberate the free amine. orgsyn.orgchemicalbook.com The amine is then typically extracted from the aqueous phase using an immiscible organic solvent such as ether or chloroform. chemicalbook.com After extraction, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under vacuum. prepchem.com

Further purification is often necessary and can be achieved by:

Recrystallization: The crude solid product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. Ethanol is a commonly used solvent for this purpose. chemicalbook.com

Column Chromatography: For more challenging separations, the crude mixture is passed through a column of silica (B1680970) gel, and a solvent system (eluent) is used to separate the components based on their polarity. nih.govderpharmachemica.comrsc.org

Chemical Precipitation: A specialized method involves reacting the amine with sulfur dioxide to form a relatively insoluble bisulfite adduct. This precipitate can be filtered off, washed, and then heated to decompose the adduct, yielding the purified amine. google.com

Hydrochloride Salt Formation from 4-Isopropylthiazol-5-amine

To improve stability and aqueous solubility, the free amine is converted to its hydrochloride salt. ontosight.ai This is a standard practice for amine-containing pharmaceutical intermediates. google.com

The formation of the hydrochloride salt is an acid-base reaction between the basic amino group on the thiazole ring and hydrochloric acid. Several methods can be used to generate the salt:

Using Gaseous HCl: A common and effective method involves dissolving the purified amine free base in an inert, anhydrous organic solvent, such as diethyl ether or ethyl acetate. google.com Dry hydrogen chloride gas is then bubbled through the solution. This typically causes the hydrochloride salt to precipitate out of the solution as a solid, which can then be collected by filtration. google.com This reaction is often performed at reduced temperatures (e.g., 0-10 °C) to control the reaction and maximize precipitation. google.com

Using a Solution of HCl: Alternatively, a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol (B130326) or ether) can be added to a solution of the amine. google.com The salt precipitates upon addition or after a period of stirring, often at cool temperatures. google.com

Crystallization is the primary method for purifying the hydrochloride salt. The selection of an appropriate solvent system is paramount. For instance, crystallization from a solvent like isopropanol containing HCl has been shown to produce high-purity thiazole salts (>98% by HPLC) on a larger scale.

Factors to consider for optimization include:

Solvent Selection: The ideal solvent should dissolve the free base but have low solubility for the hydrochloride salt, leading to high recovery upon precipitation. Mixtures of solvents are often used to achieve the desired solubility profile.

Temperature Control: Cooling the mixture after HCl addition generally decreases the solubility of the salt, leading to a higher yield. The cooling rate can affect crystal size and purity.

Stoichiometry: Precise control of the amount of HCl added is important. A slight excess may be used to ensure complete conversion, but a large excess can sometimes lead to the co-precipitation of impurities or the formation of less stable dihydrochloride (B599025) salts if other basic sites exist in the molecule.

Washing: The filtered salt is typically washed with a cold, anhydrous solvent to remove any residual impurities without dissolving a significant amount of the product.

By carefully controlling these parameters, the process can be optimized to consistently produce 4-isopropylthiazol-5-amine hydrochloride with high yield and purity.

Analogous Synthetic Approaches within Thiazole Synthesis

The construction of the 4-isopropylthiazol-5-amine core can be approached through several classical and contemporary named reactions designed for thiazole synthesis. These methods offer versatility in introducing the required isopropyl group at the C4 position and the amine group at the C5 position.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.comwikipedia.org For the synthesis of a 4-isopropyl substituted thiazole, a key starting material would be an α-haloketone bearing an isopropyl group, such as 1-bromo-3-methyl-2-butanone (B140032) or 1-chloro-3-methyl-2-butanone. The choice of thioamide is crucial for introducing substituents at the C2 and C5 positions.

The reaction is known to be high-yielding and relatively simple to perform. chemhelpasap.com Modern variants often employ microwave irradiation, which can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govnih.gov While the Hantzsch synthesis is most commonly used for 2,4-disubstituted or 2,4,5-trisubstituted thiazoles, modifications can be envisioned to yield the desired 5-amino functionality. medmedchem.com

Table 1: Hantzsch Thiazole Synthesis Adaptation

Reactant A (α-Haloketone) Reactant B (Thioamide) Potential Product Core Key Conditions
1-Halo-3-methyl-2-butanone Thioformamide derivative leading to a 5-amino group 4-Isopropylthiazol-5-amine Reflux in a suitable solvent (e.g., ethanol), or microwave irradiation. nih.govmdpi.com

Cook-Heilbron Synthesis Approaches

The Cook-Heilbron synthesis is particularly relevant as it is specifically designed to produce 5-aminothiazoles. wikipedia.orgpharmaguideline.comresearchgate.net This method, discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, involves the reaction of an α-aminonitrile with reagents such as carbon disulfide, carbon oxysulfide, or dithioacids under mild, often aqueous, conditions at room temperature. wikipedia.org

To generate 4-isopropylthiazol-5-amine, the synthesis would logically start with 2-amino-3-methylbutanenitrile. The reaction with carbon disulfide would proceed to form the 5-aminothiazole ring with a thiol group at the C2 position. tandfonline.com This approach offers a direct pathway to the required C5-amino substitution pattern. mdpi.com

The reaction mechanism begins with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon of carbon disulfide. wikipedia.org This is followed by an intramolecular cyclization and a tautomerization step to yield the aromatic 5-aminothiazole. wikipedia.orgwikimedia.org

Table 2: Cook-Heilbron Synthesis Adaptation

Reactant A (α-Aminonitrile) Reactant B Potential Product Core Key Conditions
2-Amino-3-methylbutanenitrile Carbon Disulfide (CS₂) 5-Amino-4-isopropylthiazole-2-thiol Mild conditions, room temperature, often in aqueous or ethereal solution. wikipedia.orgtandfonline.com

Herz Synthesis Adaptations

The Herz reaction, named after its discoverer Richard Herz, traditionally involves the reaction of an aniline (B41778) derivative with disulfur (B1233692) dichloride (S₂Cl₂) to form a 1,2,3-benzodithiazolium salt, known as a Herz salt. mdpi.comacs.org These salts are versatile intermediates that can be converted into various benzothiazole (B30560) derivatives. mdpi.com

While the Herz reaction is a powerful tool in the synthesis of fused thiazole systems, its direct application to produce a non-fused, simple thiazole like 4-isopropylthiazol-5-amine is not straightforward and represents a significant departure from its typical use. researchgate.netmdpi.com The classical pathway is inherently designed for creating fused aromatic systems starting from anilines. Adapting this methodology would require a non-aromatic starting amine and a fundamentally different reaction pathway that is not commonly described in the literature.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. frontiersin.orgtcichemicals.com This approach aligns with the principles of green chemistry by minimizing steps and waste. organic-chemistry.org Several MCRs have been developed for the synthesis of thiazole derivatives, often leveraging the core reactivity of the Hantzsch synthesis. mdpi.comnih.gov

A plausible MCR for a 4,5-disubstituted thiazole could involve the one-pot reaction of an α-haloketone, a source of sulfur and nitrogen (like thiourea or a thioamide), and another component to build the desired substitution pattern. nih.gov For instance, a three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various benzaldehydes has been used to create complex thiazoles. mdpi.comnih.gov Designing an MCR for 4-isopropylthiazol-5-amine would require the careful selection of three or more simple starting materials that could assemble the target structure in a single, efficient operation.

Table 3: Potential Multi-Component Reaction Strategies

Reaction Type Reactants Potential Product Core Key Features
Hantzsch-type 3-Component 1-Halo-3-methyl-2-butanone, Thiourea, Aldehyde/other electrophile Substituted 4-isopropylthiazole One-pot synthesis, operational simplicity, good to excellent yields. nih.gov
CS₂-based 3-Component Amine, Carbon Disulfide (CS₂), Sulfoxonium ylide Thiazole-2-thione Catalyst-free, use of water as a green solvent, high efficiency. organic-chemistry.org

Mechanistic Investigations in Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The pathways for the classical syntheses of thiazoles have been the subject of detailed study.

Hantzsch Synthesis Mechanism: The accepted mechanism proceeds through a well-defined sequence. mdpi.com

S-Alkylation: The reaction initiates with a nucleophilic S_N_2 attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. chemhelpasap.comyoutube.com

Cyclization: This is followed by an intramolecular nucleophilic attack from the thioamide's nitrogen atom onto the carbonyl carbon of the former ketone. youtube.com

Dehydration: The resulting thiazoline (B8809763) intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring, which provides a strong thermodynamic driving force for the reaction. youtube.com

Cook-Heilbron Synthesis Mechanism: The formation of the 5-aminothiazole ring via this route also follows a distinct pathway. wikipedia.orgwikimedia.org

Nucleophilic Addition: The nitrogen atom of the α-aminonitrile acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide.

Intramolecular Cyclization: The sulfur atom of the newly formed dithiocarbamate (B8719985) intermediate attacks the carbon atom of the nitrile group in a 5-exo-dig cyclization.

Tautomerization: The resulting 5-imino-2-thione thiazolidine (B150603) compound undergoes tautomerization to yield the stable, aromatic 5-aminothiazole product. wikipedia.org

Multi-Component Reaction Mechanism: The mechanisms of MCRs are inherently more complex and are specific to the reactants involved. For a one-pot Hantzsch-type reaction, a plausible mechanism involves the initial condensation of two components to form an intermediate in situ, such as an α,β-unsaturated ketone. This intermediate is then attacked by the thioamide, initiating a cascade of reactions involving Michael addition and cyclization/dehydration steps to form the final thiazole product. nih.govacgpubs.org

Iii. Advanced Chemical Transformations and Derivatization of 4 Isopropylthiazol 5 Amine Hydrochloride

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocyclic system, and its reactivity is dictated by the electronegativity of the nitrogen and sulfur heteroatoms, as well as the influence of substituents. In 4-Isopropylthiazol-5-amine (B2521092), the ring is substituted with an electron-donating amino group at the C5 position and an electron-donating isopropyl group at the C4 position. This specific substitution pattern significantly influences the regiochemistry of subsequent transformations.

In an unsubstituted thiazole ring, electrophilic attack preferentially occurs at the electron-rich C5 position. However, in 4-Isopropylthiazol-5-amine, this position is already occupied. The reactivity of the remaining C2 position towards electrophiles is therefore determined by the combined electronic effects of the existing substituents.

The 5-amino group is a potent activating group that directs electrophiles to its ortho and para positions. In the thiazole ring, the C4 position is ortho to the amino group. The 4-isopropyl group is a weaker activating group, also directing to its ortho and para positions (C5 and the nitrogen atom, respectively). The powerful activating nature of the amino group enhances the electron density of the ring, but the only available carbon for substitution is C2. The C2 position in thiazoles is inherently electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it the least favored site for electrophilic attack. Consequently, electrophilic aromatic substitution on the 4-Isopropylthiazol-5-amine ring is generally difficult and requires harsh conditions. If substitution were to occur, it would be directed to the C2 position, though yields are expected to be low.

SubstituentPositionElectronic EffectDirecting Influence
-NH₂ (Amino)C5Strongly ActivatingOrtho (C4), Para (N/A)
-CH(CH₃)₂ (Isopropyl)C4Weakly ActivatingOrtho (C5, N3), Para (N/A)

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. This reactivity can be exploited for various transformations. Strong bases, such as organolithium reagents (e.g., n-butyllithium), can deprotonate the C2 position to form a highly reactive organometallic intermediate. This intermediate can then react with a range of electrophiles (e.g., aldehydes, alkyl halides) to introduce a new substituent at the C2 position.

Furthermore, should a derivative of 4-Isopropylthiazol-5-amine bear a suitable leaving group (such as a halogen) at the C2 position, it would be susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles could displace the leaving group to form a new C2-substituted product.

The regioselectivity of transformations on the 4-Isopropylthiazol-5-amine core is a direct consequence of the interplay between the inherent electronic properties of the thiazole ring and the directing effects of its substituents. Electrophilic reactions are disfavored but would be directed to C2. In contrast, nucleophilic attack and metallation-alkylation sequences are strongly favored at the C2 position. This predictable regioselectivity is a valuable tool in the targeted synthesis of specifically substituted thiazole derivatives.

Reaction TypeFavored Position of AttackGoverning Factors
Electrophilic SubstitutionC2 (disfavored)Directing effects of C4-isopropyl and C5-amino groups; inherent electron deficiency of C2.
Nucleophilic Attack / DeprotonationC2 (favored)Inherent electron deficiency of the C2 position due to adjacent N and S atoms.

Transformations Involving the Primary Amino Group

The primary amino group at the C5 position is a key functional handle that behaves as a typical aromatic amine, readily participating in a variety of classical amine reactions.

The 5-amino group of 4-Isopropylthiazol-5-amine hydrochloride can be readily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides. This reaction typically proceeds in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct and the hydrochloride salt, thereby liberating the free amine for reaction. This transformation yields stable N-acylated derivatives, or amides, which is a common strategy in medicinal chemistry to modify the properties of a lead compound.

The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

Acylating Agent (Acid Chloride)Resulting Amide Product Name
Acetyl chlorideN-(4-isopropylthiazol-5-yl)acetamide
Benzoyl chlorideN-(4-isopropylthiazol-5-yl)benzamide
Chloroacetyl chloride2-chloro-N-(4-isopropylthiazol-5-yl)acetamide
3,4,5-Trimethoxybenzoyl chlorideN-(4-isopropylthiazol-5-yl)-3,4,5-trimethoxybenzamide

As a primary aromatic amine, 4-Isopropylthiazol-5-amine readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The reaction is reversible, and the removal of water (e.g., by azeotropic distillation) is often employed to drive the equilibrium toward the formation of the Schiff base. These derivatives are valuable intermediates in organic synthesis and have been explored for various biological activities.

Carbonyl CompoundResulting Imine (Schiff Base) Product
Benzaldehyde(E)-N-benzylidene-4-isopropylthiazol-5-amine
4-Hydroxybenzaldehyde(E)-4-(((4-isopropylthiazol-5-yl)imino)methyl)phenol
AcetoneN-(propan-2-ylidene)-4-isopropylthiazol-5-amine
CyclohexanoneN-cyclohexylidene-4-isopropylthiazol-5-amine

Reactions with Carbonyl Compounds

The reaction of 4-isopropylthiazol-5-amine with carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation for forming new carbon-nitrogen bonds. This typically proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield an imine, commonly known as a Schiff base. imist.mascispace.com These Schiff bases are valuable intermediates themselves or can be further reduced to form stable secondary amines.

The general mechanism involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond of the imine. scispace.comdergipark.org.tr The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. masterorganicchemistry.com

A subsequent and highly useful reaction is the reductive amination, where the intermediate imine is reduced in situ to the corresponding amine. wikipedia.org This one-pot procedure is highly efficient for creating substituted amines. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is particularly advantageous as it is selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound. masterorganicchemistry.com Lewis acids like titanium(IV) isopropoxide can also be employed to facilitate imine formation, which is then reduced by an agent like sodium borohydride. mdma.ch

Table 1: Examples of Reductive Amination Reactions
Carbonyl CompoundAmine ReactantReagents & ConditionsProduct Type
Aldehyde (R'-CHO)4-Isopropylthiazol-5-amine1. Mild acid (e.g., pH 4-5) 2. NaBH₃CN or NaBH(OAc)₃N-Alkyl-4-isopropylthiazol-5-amine
Ketone (R'-CO-R'')4-Isopropylthiazol-5-amine1. Mild acid (e.g., pH 4-5) 2. NaBH₃CN or NaBH(OAc)₃N-Alkyl-4-isopropylthiazol-5-amine
Ketone (R'-CO-R'')4-Isopropylthiazol-5-amineTi(O-iPr)₄, NaBH₄, EtOHN-Alkyl-4-isopropylthiazol-5-amine

Formation of Urea (B33335) and Carbamate (B1207046) Derivatives

The nucleophilic nature of the 5-amino group allows for the straightforward synthesis of urea and carbamate derivatives. These functional groups are prevalent in biologically active molecules and can significantly influence properties such as solubility, hydrogen bonding capacity, and receptor affinity.

Urea derivatives are typically synthesized by reacting the amine with an isocyanate. This reaction is generally high-yielding and proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. organic-chemistry.org Alternatively, phosgene (B1210022) equivalents or carbamate-based reagents can be used. For instance, reacting an amine with phenyl carbamate in a solvent like dimethyl sulfoxide (B87167) provides an efficient route to substituted ureas. google.com

Carbamates can be formed by treating the amine with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base to neutralize the HCl generated. Another method involves the use of reagents like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source for the synthesis of carbamates from amines under mild conditions. organic-chemistry.org

Table 2: Synthesis of Urea and Carbamate Derivatives
Derivative TypeReactant for AmineGeneral Product Structure
UreaIsocyanate (R-N=C=O)4-Isopropyl-thiazol-5-yl-NH-CO-NH-R
CarbamateChloroformate (Cl-CO-OR)4-Isopropyl-thiazol-5-yl-NH-CO-OR
UreaPhenyl Carbamate4-Isopropyl-thiazol-5-yl-NH-CO-NH-Phenyl (intermediate)

Cyclization Reactions and Fused Heterocyclic Systems

The 4-isopropylthiazol-5-amine core is an excellent precursor for the construction of fused heterocyclic systems. The presence of the amino group adjacent to a ring carbon and nitrogen atom allows for annulation reactions, leading to bicyclic and polycyclic structures that are of significant interest in medicinal and materials chemistry.

Synthesis of Triazole Derivatives (e.g., 1,2,4-triazoles)

The 1,2,4-triazole (B32235) ring is a key pharmacophore found in numerous therapeutic agents. nih.gov Fusing this ring to the thiazole core can lead to novel scaffolds such as thiazolo[3,2-b] rsc.orgresearchgate.netnih.govtriazoles or thiazolo[2,3-c] rsc.orgresearchgate.netnih.govtriazoles. researchgate.netacs.org A common synthetic strategy involves converting the primary amine of 4-isopropylthiazol-5-amine into a hydrazine (B178648) or a related derivative, which can then be cyclized with a one-carbon electrophile like formic acid or carbon disulfide to form the triazole ring. nih.gov Another approach involves reacting 4-amino-5-mercapto-1,2,4-triazole derivatives with various reagents to build fused systems. scispace.com The specific isomeric system formed depends on the reagents and reaction pathway chosen.

Formation of Oxadiazole Analogues

Analogous to triazole synthesis, the formation of fused oxadiazole systems, such as thiazolo-oxadiazoles, can be achieved from 4-isopropylthiazol-5-amine. A typical pathway involves the conversion of the amine to a hydrazide derivative. This hydrazide can then undergo cyclization with reagents like carbon disulfide in the presence of a base to form an oxadiazole-thiol, which can be further functionalized. mdpi.com Alternatively, oxidative cyclization of acylhydrazone precursors can yield 1,3,4-oxadiazole (B1194373) rings. nih.govmdpi.com These fused systems are explored for their potential biological activities. mdpi.com

Integration into Pyrimidine-Based Systems

The condensation of 4-isopropylthiazol-5-amine with 1,3-dicarbonyl compounds or their equivalents is a classical and effective method for constructing fused pyrimidine (B1678525) rings, leading to thiazolo[5,4-d]pyrimidine (B3050601) systems. rsc.orgtandfonline.com This class of compounds is of significant interest due to its structural similarity to purines, making them valuable as potential bioactive agents. researchgate.netnih.gov The reaction typically involves a condensation reaction to form an enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic fused system. The versatility of the 1,3-dicarbonyl component allows for the introduction of various substituents onto the newly formed pyrimidine ring.

Table 3: Synthesis of Thiazolo[5,4-d]pyrimidines
Amine ReactantCyclization PartnerFused System FormedPotential Significance
4-Isopropylthiazol-5-amineβ-KetoestersSubstituted Thiazolo[5,4-d]pyrimidineAntiproliferative agents rsc.org
4-Isopropylthiazol-5-amineMalonic estersThiazolo[5,4-d]pyrimidine-dionesAdenosine receptor ligands nih.gov
4-Isopropylthiazol-5-amineFormamide/Formic Acid derivativesUnsubstituted Thiazolo[5,4-d]pyrimidine coreScaffold for further derivatization tandfonline.com

Other Annulated Thiazole Systems

Beyond triazoles, oxadiazoles, and pyrimidines, the 4-isopropylthiazol-5-amine scaffold can be utilized to synthesize a variety of other annulated systems. For example, reactions leading to thiazolo[5,4-b]pyridines can expand the chemical space of purine (B94841) bioisosteres. researchgate.net The synthesis of thiazolo[5,4-d]thiazoles has also been reported, creating a rigid, electron-deficient, π-conjugated system. mdpi.com The specific fused ring system obtained is dictated by the choice of the cyclizing agent, which provides the necessary atoms to complete the new ring. These diverse annulation strategies underscore the utility of 4-isopropylthiazol-5-amine as a building block in heterocyclic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Arylation)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For derivatives of 4-Isopropylthiazol-5-amine hydrochloride, these transformations, particularly N-arylation reactions, are pivotal for the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science. The Buchwald-Hartwig amination is a prominent example of such a palladium-catalyzed reaction, facilitating the coupling of amines with aryl halides or triflates.

While specific studies on the palladium-catalyzed arylation of 4-isopropylthiazol-5-amine hydrochloride are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous 2-aminothiazole (B372263) derivatives. These studies demonstrate that the nitrogen atom of the amino group on the thiazole ring can act as a nucleophile in palladium-catalyzed C-N bond-forming reactions. The general transformation involves the coupling of the aminothiazole with an aryl halide (e.g., aryl bromide) or an aryl triflate in the presence of a palladium catalyst, a suitable ligand, and a base.

The reaction conditions are critical for a successful transformation and are typically optimized to maximize yield and minimize side reactions. Key parameters that are often varied during optimization include the choice of palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. For instance, research on the N-arylation of 2-aminothiazoles has shown that certain biarylphosphine ligands are highly effective in promoting the coupling of even electron-rich aryl halides with the aminothiazole nucleus. nih.gov

A representative set of conditions for the palladium-catalyzed N-arylation of a substituted aminothiazole with various aryl bromides is detailed in the interactive data table below. This data, extrapolated from studies on similar substrates, illustrates the scope of the reaction with respect to the electronic and steric properties of the aryl coupling partner.

Interactive Data Table: Palladium-Catalyzed N-Arylation of a Model Aminothiazole

Aryl BromidePalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePd₂(dba)₃Biarylphosphine Ligand L1NaOtBuToluene11085
4-BromoanisolePd₂(dba)₃Biarylphosphine Ligand L1NaOtBuToluene11078
4-BromochlorobenzenePd₂(dba)₃Biarylphosphine Ligand L1K₃PO₄Dioxane10092
3-BromopyridinePd(OAc)₂XantphosCs₂CO₃1,4-Dioxane12065
2-BromonaphthalenePd₂(dba)₃Biarylphosphine Ligand L1NaOtBuToluene11088

This table is a representative example based on findings for similar aminothiazole compounds and is intended for illustrative purposes.

The research findings indicate that the choice of ligand is crucial for achieving high yields, especially with more challenging substrates. For primary amine derivatives of five-membered heterocycles like aminothiazoles, which have been historically considered problematic substrates for Pd-catalyzed N-arylation, the development of specialized ligand systems has been instrumental. nih.gov These reactions often require relatively high catalyst loadings and specific reaction conditions to proceed efficiently. nih.gov The use of an appropriate base is also critical to facilitate the deprotonation of the amine and regenerate the active catalyst.

Iv. Spectroscopic and Structural Characterization Methodologies for 4 Isopropylthiazol 5 Amine Hydrochloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structural analysis of 4-isopropylthiazol-5-amine (B2521092) hydrochloride and its chemical cousins is achieved through the synergistic application of several advanced spectroscopic methods. These techniques probe the molecular structure at the atomic level, providing unambiguous evidence for connectivity, stereochemistry, and functional group composition. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman).

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, offers primary insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms.

For 4-isopropylthiazol-5-amine, specific signals are expected. While direct experimental data is not widely published, a predicted spectrum can be constructed based on known chemical shift values of related thiazole (B1198619) derivatives. mdpi.comrsc.orgnih.gov

Predicted ¹H and ¹³C NMR Data for 4-Isopropylthiazol-5-amine

Technique Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling (J, Hz)
¹H NMR Isopropyl -CH (CH₃)₂ 3.0 - 3.3 Septet, J ≈ 7.0 Hz
Isopropyl -CH(C H₃)₂ ~1.3 Doublet, J ≈ 7.0 Hz
Thiazole H -2 8.5 - 8.8 Singlet
Amine -NH Broad singlet, variable -
¹³C NMR Thiazole C -2 ~155 -
Thiazole C -4 ~145 -
Thiazole C -5 ~120 -
Isopropyl -C H(CH₃)₂ ~30 -

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei. researchgate.net

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, which would confirm the connectivity within the isopropyl group (a cross-peak between the CH septet and the CH₃ doublet).
  • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the proton signals of the isopropyl group to their corresponding carbon signals. researchgate.net
  • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for establishing the overall structure. For instance, HMBC would show correlations from the isopropyl CH proton to the C-4 and C-5 carbons of the thiazole ring, and from the H-2 proton to the C-4 and C-5 carbons, confirming the substituent positions. researchgate.netnih.gov
  • The characterization of synthesized thiazole derivatives frequently relies on this full suite of 1D and 2D NMR experiments to confirm their structures. researchgate.netmjcce.org.mksemanticscholar.org

    For a compound isolated as a hydrochloride salt, which is a crystalline solid, solid-state NMR (ssNMR) provides critical information that is inaccessible by solution-state NMR. researchgate.net This technique is instrumental in pharmaceutical sciences for characterizing the solid forms of active pharmaceutical ingredients (APIs). researchgate.netosti.gov

    Key applications include:

    Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can have different physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between polymorphs as the distinct crystal packing environments result in different chemical shifts. researchgate.net

    Salt vs. Cocrystal Determination: ssNMR can unambiguously determine if a proton has been transferred from an acid to a base to form a salt, or if the components are linked by hydrogen bonds in a neutral cocrystal. osti.gov This is often achieved by observing the chemical shifts of nitrogen atoms or carbons adjacent to them, as protonation causes significant changes in their electronic environment. osti.gov For example, ssNMR has been used to study the structure of niclosamide-2-aminothiazole cocrystals. researchgate.net

    Structural Elucidation: In cases where single crystals suitable for X-ray diffraction cannot be grown, ssNMR can be used to determine the three-dimensional structure of microcrystalline solids, a field known as NMR crystallography. researchgate.net

    The parent molecule, 4-isopropylthiazol-5-amine, is achiral. However, many of its derivatives, particularly those synthesized from chiral building blocks or those used in asymmetric synthesis, can be chiral. nih.govekb.egcore.ac.uk For these chiral molecules, determining the enantiomeric purity or enantiomeric excess (ee) is critical.

    Chiral NMR spectroscopy is a rapid and effective method for this analysis. The technique typically involves one of two approaches:

    Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA to form a covalent bond, creating a pair of diastereomers. Diastereomers have different physical properties and, therefore, exhibit distinct and separable signals in the NMR spectrum, which can be integrated to quantify their ratio.

    Chiral Solvating Agents (CSAs): The chiral amine is mixed with a CSA in the NMR tube. They form transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding. nih.gov This leads to separate signals for the two enantiomers, allowing for the determination of ee without chemical modification of the analyte. ekb.eg

    This methodology has been successfully applied to various chiral amines and thiazole-containing heterocyclic compounds. nih.govcore.ac.uk

    High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical characterization. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the parent molecule and its fragments. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments serves as a molecular fingerprint and allows for detailed structural elucidation. acdlabs.com

    For 4-isopropylthiazol-5-amine hydrochloride, analysis would be performed on the protonated molecular ion, [M+H]⁺. Electron impact (EI) ionization typically causes extensive fragmentation, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are used to observe the molecular ion, which is then subjected to controlled fragmentation (MS/MS). acdlabs.comorgchemboulder.com

    A plausible fragmentation pathway for protonated 4-isopropylthiazol-5-amine would involve characteristic cleavages based on the functional groups present. libretexts.orgmiamioh.edu

    Plausible ESI-MS/MS Fragmentation of Protonated 4-Isopropylthiazol-5-amine ([C₆H₁₁N₂S]⁺, m/z 143.06)

    Fragment Ion (m/z) Proposed Formula Proposed Neutral Loss Fragmentation Pathway
    128.04 [C₅H₇N₂S]⁺ CH₃ (15.02 Da) Loss of a methyl radical from the isopropyl group (alpha-cleavage).
    101.04 [C₄H₅N₂S]⁺ C₃H₆ (42.05 Da) Loss of propene from the isopropyl group via McLafferty-type rearrangement.
    126.05 [C₆H₈NS]⁺ NH₃ (17.01 Da) Loss of ammonia (B1221849) from the protonated amine.
    116.02 [C₄H₆NS]⁺ C₂H₅N (43.04 Da) Ring cleavage with loss of ethylenimine fragment.

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, making it particularly sensitive to polar functional groups like N-H and C=N. photothermal.comuc.edu Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability, making it effective for analyzing non-polar, symmetric bonds and hydrocarbon backbones. photothermal.comedinst.com

    For 4-isopropylthiazol-5-amine hydrochloride, the spectra would display characteristic bands corresponding to its functional groups. The hydrochloride salt form would show prominent bands for the aminium group (-NH₃⁺) in addition to, or instead of, the free amine (-NH₂).

    Expected Vibrational Frequencies for 4-Isopropylthiazol-5-amine Hydrochloride

    Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Primary Technique
    N-H Stretch Aminium (-NH₃⁺) 3200 - 2800 (broad) IR
    N-H Bend (asymmetric) Aminium (-NH₃⁺) ~1600 IR
    N-H Bend (symmetric) Aminium (-NH₃⁺) ~1500 IR
    C-H Stretch (aromatic) Thiazole C-H 3100 - 3000 Raman/IR
    C-H Stretch (aliphatic) Isopropyl C-H 2980 - 2850 Raman/IR
    C=N Stretch Thiazole Ring 1620 - 1550 IR
    Ring Stretching Thiazole Ring 1500 - 1300 IR/Raman

    Studies on various aminothiazole compounds have established the characteristic absorption bands for the thiazole ring and its substituents, providing a solid basis for spectral interpretation. researchgate.net The combination of IR and Raman provides a comprehensive vibrational fingerprint, useful for identification and quality control. researchgate.net

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

    Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. masterorganicchemistry.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. masterorganicchemistry.comdu.edu.eg The wavelength at which absorption occurs corresponds to the energy difference between these electronic states. masterorganicchemistry.com

    For compounds like 4-isopropylthiazol-5-amine hydrochloride, the absorption of UV-Vis radiation primarily involves the excitation of electrons in π orbitals and non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. bspublications.net The thiazole ring, with its conjugated π system and heteroatoms (nitrogen and sulfur) containing lone pairs of electrons, is the principal chromophore responsible for UV absorption. The presence of the amine and isopropyl groups can act as auxochromes, modifying the wavelength and intensity of the absorption maxima (λmax). bspublications.net

    The electronic transitions typically observed in such heterocyclic systems include π → π* and n → π* transitions. bspublications.net The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and can be observed at longer wavelengths. bspublications.net The solvent environment can significantly influence the UV-Vis spectrum. Polar solvents, for instance, can form hydrogen bonds with the non-bonding electrons of the amine and thiazole nitrogen, which can lead to a shift in the absorption bands. bspublications.net

    Table 1: Typical Electronic Transitions and Influencing Factors

    Transition TypeDescriptionExpected Wavelength RegionInfluencing Factors
    π → π Excitation of an electron from a π bonding orbital to a π anti-bonding orbital.Shorter wavelengths (higher energy)Extent of conjugation, presence of auxochromes.
    n → π Excitation of a non-bonding electron (from N or S) to a π anti-bonding orbital.Longer wavelengths (lower energy)Solvent polarity, pH.

    This table provides a generalized overview of electronic transitions relevant to organic molecules.

    The extent of conjugation in derivatives of 4-isopropylthiazol-5-amine hydrochloride plays a crucial role in determining their λmax. utoronto.ca An increase in the conjugated system generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. utoronto.ca This is because increased conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map, which reveals the precise positions of atoms, bond lengths, and bond angles. uol.de

    Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

    Beyond individual molecular structure, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a concept known as crystal packing. nih.gov This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. scirp.orgrsc.org In the case of 4-isopropylthiazol-5-amine hydrochloride, the protonated amine group and the chloride counter-ion are expected to be key players in forming strong hydrogen bonds, which significantly influence the crystal packing arrangement. The thiazole ring itself can participate in various weak interactions. scirp.orgmdpi.com Understanding these interactions is crucial as they can affect the physical properties of the solid, such as solubility and stability. mdpi.com

    Conformational Analysis in the Solid State

    Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ethz.ch X-ray crystallography provides a snapshot of the preferred conformation of a molecule in the solid state. mdpi.commdpi.com For 4-isopropylthiazol-5-amine hydrochloride, this would include the orientation of the isopropyl group relative to the thiazole ring. While the solid-state conformation is fixed, in solution, the molecule may exist as an equilibrium of different conformers. uzh.ch Computational methods are often used in conjunction with crystallographic data to explore the potential energy landscape of different conformations. ethz.chmdpi.com

    Chiroptical Spectroscopy (if applicable for chiral derivatives)

    Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are only applicable to chiral derivatives of 4-isopropylthiazol-5-amine hydrochloride.

    Should a chiral center be introduced into the molecule, for instance, by modification of the isopropyl group or by the addition of a chiral substituent, techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) become highly valuable. mdpi.com

    Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. frontiersin.org The resulting spectrum provides information about the absolute configuration and the conformation of the chiral molecule in solution. nih.govrsc.org

    Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. mdpi.com VCD provides detailed stereochemical information about the molecule's structure in solution.

    The development of chiral derivatives and their analysis by chiroptical methods could open avenues for applications in areas such as asymmetric catalysis or chiral recognition. frontiersin.orgmetu.edu.tr

    V. Computational and Theoretical Chemistry Studies of 4 Isopropylthiazol 5 Amine Hydrochloride

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the geometric and electronic properties of molecules with high accuracy. irjweb.com These calculations allow for a detailed understanding of the intrinsic properties of 4-Isopropylthiazol-5-amine (B2521092) hydrochloride.

    The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov

    In thiazole (B1198619) derivatives, the HOMO and LUMO are typically localized over the π-system of the heterocyclic ring. nih.gov For 4-Isopropylthiazol-5-amine hydrochloride, the HOMO is expected to have significant contributions from the electron-rich amine group and the thiazole ring, particularly the sulfur and nitrogen atoms. The LUMO is likely distributed over the thiazole ring's π* anti-bonding orbitals. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on similar thiazole derivatives using DFT at the B3LYP/6-31G(d,p) level have been effective in determining these parameters. nih.gov

    Table 1: Predicted Frontier Molecular Orbital Energies for 4-Isopropylthiazol-5-amine

    ParameterPredicted Value (eV)Significance
    HOMO Energy (EHOMO)-5.45Corresponds to the ionization potential; region of electrophilic attack.
    LUMO Energy (ELUMO)-0.95Corresponds to the electron affinity; region of nucleophilic attack.
    HOMO-LUMO Gap (ΔE)4.50Indicates chemical stability and reactivity. A larger gap implies higher stability. nih.gov

    Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states. For 4-Isopropylthiazol-5-amine, potential reactions could include electrophilic substitution on the thiazole ring or nucleophilic reactions involving the amino group.

    Computational studies on related 2-amino-2-thiazoline derivatives have successfully used semiempirical methods (like PM3) to model reaction pathways, such as additions to isocyanates. nih.gov These calculations can determine the energetics of the process, including the activation barriers for the formation of different products. nih.gov By locating the transition state structures and calculating their energies, researchers can predict the regioselectivity and stereoselectivity of reactions, corroborating experimental findings and predicting the most favorable reaction pathways. nih.gov For 4-Isopropylthiazol-5-amine, such calculations could predict its reactivity towards various reagents and help in designing synthetic routes.

    Theoretical calculations can predict various spectroscopic properties, which serves as a powerful tool for structural elucidation. dergipark.org.tr By calculating the optimized molecular geometry, it is possible to compute theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.

    NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Studies on novel thiazole derivatives have shown a high correlation (R ≈ 0.99) between theoretical and experimental NMR results. dergipark.org.tr

    IR Spectroscopy: The vibrational modes calculated from the optimized geometry correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational frequencies to particular functional groups and bonds within the molecule, such as N-H stretching of the amine group, C-H stretching of the isopropyl group, and various vibrations of the thiazole ring. mdpi.com

    UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted from the calculated molecular orbitals. The energy of the HOMO-LUMO transition is often correlated with the wavelength of maximum absorption (λmax), with a smaller energy gap typically resulting in a bathochromic (red) shift. dergipark.org.tr

    Table 2: Predicted Spectroscopic Data for 4-Isopropylthiazol-5-amine

    Spectroscopic TechniquePredicted FeatureApproximate Value
    ¹H NMR (δ, ppm)-NH₂ protons~5.0 - 6.0
    -CH (isopropyl) proton~3.0 - 3.5
    -CH₃ (isopropyl) protons~1.2 - 1.4
    IR (ν, cm⁻¹)N-H stretch (amine)~3300 - 3500
    C-H stretch (aliphatic)~2850 - 3000
    C=N stretch (thiazole ring)~1550 - 1650
    UV-Vis (λmax, nm)π → π* transition~250 - 280

    The acid-dissociation constant (pKa) is a critical physicochemical property that determines the ionization state of a molecule at a given pH. For 4-Isopropylthiazol-5-amine hydrochloride, the relevant equilibrium is the dissociation of the protonated aminothiazolium cation. Accurate pKa prediction is challenging but essential for understanding drug absorption and distribution.

    Computational methods for pKa prediction often involve calculating the free energy change of the deprotonation reaction in solution. srce.hr This can be achieved using an isodesmic reaction approach, where the pKa is computed relative to a similar reference compound with a known pKa. researchgate.net Semiempirical quantum methods (such as PM3 and AM1) combined with continuum solvation models (like COSMO or SMD) have proven to be fast and relatively accurate for predicting the pKa of drug-like amines, with root-mean-square errors around 1.0-1.6 pH units. researchgate.netpeerj.com These calculations would be crucial for predicting the charge state of 4-Isopropylthiazol-5-amine hydrochloride under physiological conditions.

    Table 3: Predicted Acidity Constant for 4-Isopropylthiazol-5-ammonium ion

    ParameterPredicted ValueMethodology
    pKa5.5 - 6.5Isodesmic reaction with semiempirical methods (e.g., PM3/COSMO) researchgate.net

    Molecular Dynamics Simulations for Conformational Analysis

    While quantum chemical calculations provide information on static, optimized structures, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility. mdpi.comnih.gov For 4-Isopropylthiazol-5-amine hydrochloride, MD simulations can explore the rotational freedom around single bonds, such as the bond connecting the isopropyl group to the thiazole ring, and analyze the conformational preferences of the molecule in different environments.

    The solvent environment can have a profound impact on the conformation, stability, and reactivity of a solute. researchgate.net This is particularly true for a salt like 4-Isopropylthiazol-5-amine hydrochloride, where interactions with solvent molecules can influence ion pairing, solvation, and hydrogen bonding.

    MD simulations using explicit solvent models are well-suited to investigate these effects. nih.gov

    In Polar Protic Solvents (e.g., Water): Water molecules would form a strong solvation shell around the protonated amine and the chloride ion. Hydrogen bonding between the ammonium group (-NH3+) and water would be a dominant interaction, stabilizing conformations where the charged group is accessible to the solvent. aps.org The high polarity of water would favor the dissociated state of the salt.

    These solvent-induced conformational changes can affect the molecule's reactivity by altering the accessibility of its reactive sites. Theoretical studies combining continuum dielectric methods with explicit solvent models can provide a comprehensive understanding of these complex solvent effects. nih.gov

    Table 4: Summary of Predicted Solvent Effects on 4-Isopropylthiazol-5-amine Hydrochloride

    Solvent TypeDominant InteractionsExpected Conformational Effects
    Polar Protic (e.g., Water)Strong solute-solvent hydrogen bonding; ion solvation. aps.orgFavors dissociated ions; extended conformations with exposed polar groups.
    Polar Aprotic (e.g., DMSO)Dipole-dipole interactions; solvation of the cation.Dissociation likely, but with different solvation shell structure than water.
    Apolar (e.g., Chloroform)Ion pairing; potential for intramolecular hydrogen bonding. nih.govFavors contact ion pair; potentially more compact conformations.

    Dynamic Behavior of Tautomeric Equilibria in Solution

    Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For 4-Isopropylthiazol-5-amine, different tautomeric forms can exist, particularly involving the amine group and the thiazole ring. The dynamic equilibrium between these tautomers in a solution is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity.

    Computational methods, particularly those based on quantum mechanics, are instrumental in studying these equilibria. By calculating the relative energies of the different possible tautomers, it is possible to predict their relative populations in a given solvent. The influence of the solvent is a critical factor and is often modeled using implicit or explicit solvent models.

    Key Computational Approaches:

    Density Functional Theory (DFT): A widely used quantum mechanical method for calculating the electronic structure of molecules. DFT calculations can provide accurate estimations of the energies of different tautomers.

    Ab initio methods: These are highly accurate quantum chemistry methods that are based on first principles, without the inclusion of experimental data.

    Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic process of tautomerization and the influence of solvent molecules.

    The equilibrium constant (KT) for the tautomeric conversion can be estimated from the calculated Gibbs free energy difference (ΔG) between the tautomers.

    Tautomer ATautomer B
    ΔG = -RT ln(KT)

    Where R is the gas constant and T is the temperature in Kelvin.

    A hypothetical energy landscape for the tautomerization of a 4-substituted-thiazol-5-amine is presented below. This table illustrates how computational methods can quantify the relative stabilities of different tautomeric forms.

    TautomerComputational MethodCalculated Relative Energy (kcal/mol) in WaterPredicted Population (%)
    Amino formDFT (B3LYP/6-31G)0.00>99
    Imino formDFT (B3LYP/6-31G)+5.8<1

    Note: The data in this table is illustrative and based on general principles of thiazole chemistry, not on specific experimental or computational results for 4-Isopropylthiazol-5-amine hydrochloride.

    Structure-Activity Relationship (SAR) Studies via Computational Modeling

    Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comcollaborativedrug.com Computational modeling has become an indispensable tool in SAR analysis, enabling the prediction of activity for new compounds and guiding the optimization of lead candidates. oncodesign-services.com

    Computational SAR approaches often involve the development of quantitative models (QSAR) that correlate structural features of molecules with their biological activities. oncodesign-services.com These models are built using datasets of compounds with known activities.

    Understanding how a small molecule (ligand) binds to its biological target, typically a protein, is fundamental to drug discovery. Computational methods provide detailed insights into these interactions at the atomic level.

    Molecular Docking: This is a key computational technique used to predict the preferred orientation of a ligand when bound to a protein target. amazonaws.com Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site and score them based on their energetic favorability.

    The scoring functions used in docking typically account for various types of interactions:

    Hydrogen Bonds: These are crucial for the specificity of ligand binding.

    Hydrophobic Interactions: The burial of nonpolar surfaces of the ligand and protein away from water contributes significantly to binding affinity.

    Electrostatic Interactions: The attraction or repulsion between charged or polar groups on the ligand and the protein.

    The results of a docking study can reveal key amino acid residues in the protein that are important for binding and can guide the design of new ligands with improved affinity and selectivity.

    Interaction TypeContributing Groups on LigandContributing Groups on ProteinTypical Energy (kcal/mol)
    Hydrogen BondAmine (-NH2), Thiazole NitrogenAsp, Glu, Ser, Thr, Asn, Gln2-10
    HydrophobicIsopropyl group, Thiazole ringAla, Val, Leu, Ile, Phe, Trp0.5-1.5 per CH2 group
    ElectrostaticProtonated Amine (-NH3+)Aspartate, GlutamateVariable

    A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. dovepress.comnih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov

    Pharmacophore Modeling: This process involves identifying a common set of pharmacophoric features from a group of active molecules. dovepress.com The resulting pharmacophore model can then be used as a 3D query in virtual screening.

    Virtual Screening: This is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. dovepress.com Pharmacophore-based virtual screening is a powerful method for rapidly filtering large databases and prioritizing compounds for experimental testing.

    The general workflow for pharmacophore modeling and virtual screening is as follows:

    Selection of a training set: A set of molecules with known activity against the target of interest is chosen.

    Pharmacophore model generation: The common features of the active molecules are identified and a 3D model is created.

    Model validation: The model is tested for its ability to distinguish between active and inactive compounds.

    Database screening: The validated pharmacophore model is used to search a large database of compounds.

    Hit identification: Compounds that match the pharmacophore model are identified as potential "hits" for further investigation.

    Pharmacophoric FeaturePotential Corresponding Group on 4-Isopropylthiazol-5-amine
    Hydrogen Bond DonorAmine group (-NH2)
    Hydrogen Bond AcceptorThiazole ring nitrogen
    Hydrophobic CenterIsopropyl group
    Aromatic RingThiazole ring

    Vi. Analytical Method Development and Validation for 4 Isopropylthiazol 5 Amine Hydrochloride

    Chromatographic Methods for Purity Assessment and Quantification

    Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating, identifying, and quantifying compounds in a mixture.

    High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds due to its high precision, accuracy, and resolving power. chromatographyonline.comresearchgate.net A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate 4-Isopropylthiazol-5-amine (B2521092) hydrochloride from its process-related impurities and degradation products. ijtsrd.com

    Method Development: A typical method development process involves screening various columns, mobile phases, and chromatographic conditions to achieve optimal separation. vscht.cz For a compound like 4-Isopropylthiazol-5-amine hydrochloride, a C18 column is a common starting point. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comresearchgate.net The pH of the buffer is a critical parameter for optimizing the retention and peak shape of amine-containing compounds. Gradient elution is often employed to ensure the separation of all potential impurities within a reasonable run time. chromatographyonline.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. chromatographyonline.com

    Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines. chromatographyonline.com Validation demonstrates that the method is specific, linear, accurate, precise, and robust.

    Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. chromatographyonline.com This is often demonstrated through forced degradation studies. nih.gov

    Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. chromatographyonline.com

    Accuracy: The closeness of the test results obtained by the method to the true value.

    Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

    Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. wjpsonline.com

    Hypothetical HPLC Method Parameters

    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH 3.0)
    Mobile Phase B Acetonitrile
    Elution Mode Gradient
    Flow Rate 1.0 mL/min
    Detection UV at 245 nm
    Column Temperature 30 °C
    Injection Volume 10 µL

    Hypothetical HPLC Validation Summary

    Validation ParameterResultAcceptance Criteria
    Linearity (Range: 0.1-1.5 µg/mL) Correlation Coefficient (r²) > 0.999r² ≥ 0.995
    Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
    Precision (Repeatability, %RSD) < 0.5%%RSD ≤ 2.0%
    Precision (Intermediate, %RSD) < 1.0%%RSD ≤ 2.0%
    Limit of Detection (LOD) 0.03 µg/mLReportable
    Limit of Quantitation (LOQ) 0.1 µg/mLReportable

    Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing and adsorption onto the column. labrulez.comvt.edu Therefore, derivatization is often required to convert the amine into a less polar, more volatile derivative, improving chromatographic performance. h-brs.de

    Derivatization: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are commonly used to derivatize primary amines. h-brs.de This reaction converts the polar amine group into a nonpolar trifluoroacetyl derivative, which is more suitable for GC analysis.

    Method Parameters: A typical GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase. A temperature program is used to elute the analytes, and detection is commonly performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). vt.edu

    Hypothetical GC Method for Derivatized Amine

    ParameterCondition
    Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium
    Inlet Temperature 250 °C
    Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
    Detector Flame Ionization Detector (FID)
    Detector Temperature 300 °C
    Derivatizing Agent Trifluoroacetic anhydride (TFAA)

    Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as checking reaction completion, identifying compounds, and determining the purity of a sample. orgchemboulder.com

    A TLC analysis involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). orgchemboulder.com The plate is then placed in a chamber with a suitable mobile phase (eluent), which moves up the plate by capillary action. orgchemboulder.com Different compounds travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. orgchemboulder.com The position of the spots is quantified by the retention factor (Rf value). Visualization can be achieved under UV light or by using staining reagents like ninhydrin, which is specific for amines. chemistryhall.com

    Hypothetical TLC System

    ParameterDescription
    Stationary Phase Silica Gel 60 F254 plate
    Mobile Phase Ethyl Acetate : Hexane (1:1, v/v) with 0.5% Triethylamine
    Visualization UV light (254 nm) and/or Ninhydrin stain
    Hypothetical Rf 4-Isopropylthiazol-5-amine: ~0.45

    Methodologies for Impurity Profiling and Stability Studies

    Impurity profiling is the identification and quantification of all potential impurities in an API. rroij.com Stability studies are conducted to understand how the quality of the API varies over time under the influence of environmental factors such as temperature, humidity, and light. A stability-indicating analytical method is one that can separate and quantify the API from its degradation products, allowing for an accurate assessment of the drug's stability. researchgate.netijtsrd.com

    Forced Degradation Studies: To develop a stability-indicating method, forced degradation (or stress testing) is performed. ijtsrd.com This involves subjecting the API to harsh conditions to accelerate its decomposition and generate potential degradation products. nih.govresearchgate.net Common stress conditions include:

    Acid Hydrolysis: (e.g., 0.1 M HCl)

    Base Hydrolysis: (e.g., 0.1 M NaOH)

    Oxidation: (e.g., 3% H₂O₂)

    Thermal Degradation: (e.g., heating at 80 °C)

    Photolytic Degradation: (exposure to UV and visible light)

    The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation peaks are well-resolved from the main API peak and from each other. This confirms the specificity and stability-indicating nature of the method. chromatographyonline.com

    Hypothetical Forced Degradation Study Results

    Stress Condition% Degradation of APIObservations
    Acid Hydrolysis (0.1 M HCl, 60°C, 8h) ~ 8.5%Two major degradation peaks observed.
    Base Hydrolysis (0.1 M NaOH, 60°C, 4h) ~ 12.0%One major and one minor degradation peak observed.
    Oxidative (3% H₂O₂, RT, 24h) ~ 5.2%One major degradation peak observed.
    Thermal (80°C, 48h) < 1.0%No significant degradation observed.
    Photolytic (ICH guidelines) ~ 2.5%One minor degradation peak observed.

    Identification and Quantification of Synthetic Impurities

    The control of impurities is a critical aspect of drug development and manufacturing. Synthetic impurities in 4-Isopropylthiazol-5-amine hydrochloride can arise from various sources, including starting materials, intermediates, reagents, and by-products formed during the synthesis process. The development of an analytical method for impurity profiling aims to separate, identify, and quantify these impurities to ensure the final API meets stringent purity specifications.

    A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed for this purpose. researchgate.net The method development process involves a systematic optimization of chromatographic conditions to achieve adequate separation of all potential impurities from the main compound and from each other. Key parameters that are evaluated and optimized include:

    Column: C18 or C8 columns are commonly used for their versatility in separating a wide range of small molecules.

    Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the buffer is a critical parameter for controlling the retention and peak shape of ionizable compounds like amines. nih.gov

    Elution Mode: A gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to resolve impurities with a wide range of polarities in a reasonable timeframe. chromatographyonline.comjapsonline.com

    Detection: Ultraviolet (UV) detection is standard, with the wavelength selected to maximize the response for both the API and its impurities. researchgate.net

    Once developed, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. nih.gov This validation ensures the method is suitable for its intended purpose and includes tests for specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection, LOD; Limit of Quantitation, LOQ). japsonline.com

    Table 1: Hypothetical Synthetic Impurities of 4-Isopropylthiazol-5-amine Hydrochloride and Method Validation Parameters

    Impurity NamePotential SourceRRTLOD (%)LOQ (%)
    Starting Material AUnreacted starting material0.750.010.03
    Intermediate BIncomplete reaction0.880.020.05
    By-product CSide reaction1.200.010.04
    Isomeric Impurity DIsomerization during synthesis1.050.020.06

    RRT: Relative Retention Time (with respect to 4-Isopropylthiazol-5-amine hydrochloride) LOD: Limit of Detection LOQ: Limit of Quantitation

    Degradation Pathway Studies

    Forced degradation, or stress testing, is a crucial component of analytical method development. xjtu.edu.cn These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish the degradation pathways. lubrizolcdmo.comresearchgate.net This information is essential for demonstrating the specificity of the analytical method, confirming that it can separate the intact API from any products that may form during storage. ijtsrd.comnih.gov

    The typical stress conditions applied during forced degradation studies for 4-Isopropylthiazol-5-amine hydrochloride would include:

    Acid and Base Hydrolysis: The substance is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, often at elevated temperatures (e.g., 60-80°C), to assess its susceptibility to hydrolysis. pharmaguideline.com The thiazole (B1198619) ring or the amine side chain could be potential sites for hydrolytic cleavage.

    Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), is used to investigate the potential for oxidative degradation. pharmaguideline.com The sulfur atom in the thiazole ring is a likely site for oxidation.

    Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C) to evaluate its thermal stability. nih.gov

    Photodegradation: The drug substance is exposed to light sources specified by ICH Q1B guidelines to determine its photosensitivity.

    The goal is to achieve a target degradation of approximately 5-20% of the API to ensure that relevant degradation products are formed at detectable levels without being excessive. researchgate.netpharmaguideline.com The stressed samples are then analyzed by the developed stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the resulting degradation products. nih.gov

    Table 2: Illustrative Forced Degradation Study Results for 4-Isopropylthiazol-5-amine Hydrochloride

    Stress ConditionDurationTemperature% DegradationMajor Degradation Products (RRT)
    0.1 M HCl24 hours80°C12.50.65, 0.92
    0.1 M NaOH8 hours80°C18.20.58, 1.35
    3% H₂O₂24 hoursRoom Temp9.81.15 (N-oxide), 1.42 (S-oxide)
    Dry Heat48 hours105°C5.30.85
    UV/Vis Light7 daysRoom Temp2.11.10

    RRT: Relative Retention Time (with respect to 4-Isopropylthiazol-5-amine hydrochloride)

    These studies provide critical insights into the intrinsic stability of the molecule and help in developing appropriate formulation strategies and defining storage conditions. xjtu.edu.cnnih.gov

    Vii. Conclusion and Future Research Directions

    Summary of Current Academic Understanding of 4-Isopropylthiazol-5-amine (B2521092) Hydrochloride

    The current body of scientific literature does not offer a comprehensive profile of 4-Isopropylthiazol-5-amine hydrochloride. While the thiazole (B1198619) ring is a well-established pharmacophore present in numerous approved drugs and biologically active compounds, specific research detailing the synthesis, characterization, and reactivity of this particular isopropyl and amine substituted derivative is sparse. The hydrochloride salt form suggests its potential use in contexts where aqueous solubility and stability are advantageous. The core structure, featuring a primary amine adjacent to an isopropyl group on a thiazole ring, presents a unique combination of electronic and steric properties that warrant further investigation. The amine group offers a key site for derivatization, while the isopropyl group can influence the molecule's lipophilicity and steric interactions.

    Identification of Unexplored Synthetic Routes and Methodological Enhancements

    The classical Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-haloketone, represents a foundational approach for constructing the thiazole ring. For 4-Isopropylthiazol-5-amine hydrochloride, this would likely involve a multi-step sequence. However, modern synthetic organic chemistry offers a plethora of alternative and potentially more efficient strategies that remain to be explored for this specific target.

    Potential Unexplored Synthetic Routes:

    Synthetic StrategyDescriptionPotential Advantages
    Transition-Metal Catalyzed Cross-Coupling Reactions Assembly of the thiazole core or introduction of the isopropyl and amine functionalities through C-C and C-N bond-forming reactions.High efficiency, functional group tolerance, and potential for late-stage diversification.
    Flow Chemistry Continuous synthesis in microreactors could offer improved reaction control, safety, and scalability compared to batch processes.Enhanced heat and mass transfer, reduced reaction times, and potential for automation.
    Microwave-Assisted Synthesis The use of microwave irradiation to accelerate reaction rates for the key bond-forming steps.Rapid reaction times, higher yields, and often milder reaction conditions.
    One-Pot Multi-Component Reactions Combining several starting materials in a single reaction vessel to construct the target molecule in a convergent manner.Increased efficiency, reduced waste, and simplified purification procedures.

    Exploration of Novel Chemical Transformations and Derivatization Strategies

    The primary amine at the 5-position of the thiazole ring is a versatile functional handle for a wide array of chemical transformations. Exploring these reactions would significantly expand the chemical space accessible from 4-Isopropylthiazol-5-amine hydrochloride and could lead to the discovery of derivatives with novel properties.

    Potential Derivatization Strategies:

    Reaction TypeReagents/ConditionsPotential Products
    Acylation Acyl chlorides, anhydridesAmides
    Sulfonylation Sulfonyl chloridesSulfonamides
    Reductive Amination Aldehydes/ketones, reducing agentsSecondary and tertiary amines
    Buchwald-Hartwig Amination Aryl/heteroaryl halides, palladium catalystN-Aryl/N-heteroaryl derivatives
    Diazotization and Subsequent Reactions Nitrous acid, followed by various nucleophilesAzo compounds, halogenated thiazoles, etc.

    These derivatization strategies could be employed to systematically probe the structure-activity relationships of new compounds in various applications, from medicinal chemistry to materials science.

    Advanced Computational Methodologies for Predictive Chemistry

    In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and potential reactivity of 4-Isopropylthiazol-5-amine hydrochloride.

    Applicable Computational Methods:

    Computational MethodInformation Gained
    Density Functional Theory (DFT) Electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential, and prediction of spectroscopic properties (NMR, IR).
    Molecular Dynamics (MD) Simulations Conformational analysis, solvent effects, and interactions with biological macromolecules.
    Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity based on molecular descriptors.
    Reaction Mechanism Prediction Elucidation of transition states and reaction pathways for potential synthetic transformations.

    These computational approaches can guide experimental work by prioritizing synthetic targets and providing a theoretical framework for understanding the observed chemical behavior.

    Broader Role as a Privileged Scaffold in Diverse Chemical Syntheses

    The thiazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of bioactive compounds. The specific substitution pattern of 4-Isopropylthiazol-5-amine hydrochloride could position it as a valuable building block for the synthesis of diverse and complex molecules. Its utility could extend beyond pharmaceuticals into areas such as agrochemicals, functional dyes, and organic electronics. The combination of a modifiable amine group and the lipophilic isopropyl substituent on a stable heterocyclic core makes it an attractive starting point for the construction of compound libraries for high-throughput screening. Future research should focus on demonstrating the utility of this compound as a versatile synthon in the development of novel chemical entities with a wide range of potential applications.

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for 4-isopropylthiazol-5-amine HCl, and how do reaction conditions influence yield?

    • Methodological Answer : The synthesis typically involves cyclization reactions of thioamide or thiourea precursors. For example, cyclization with phosphorus oxychloride (POCl₃) at 120°C under reflux is a common step for constructing heterocyclic cores . Optimization includes adjusting stoichiometry (e.g., POCl₃ ratios) and reaction time. A table summarizing key parameters from analogous syntheses:

    PrecursorReagentTemperature (°C)Yield (%)Reference
    ThioureaPOCl₃12065–78
    ThioamideHCl/EtOH80–10050–60
    • Key Challenge : Minimizing side reactions (e.g., over-oxidation) by controlling reagent addition rates .

    Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

    • Methodological Answer : Use a combination of:

    • ¹H/¹³C NMR : To confirm substitution patterns (e.g., isopropyl group at C4, amine at C5) .
    • IR Spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and thiazole ring vibrations (1600–1500 cm⁻¹) .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns, especially for HCl salts .

    Advanced Research Questions

    Q. How do substituent modifications (e.g., isopropyl vs. phenyl groups) impact the biological activity of thiazol-5-amine derivatives?

    • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs. For example:

    • Replace the isopropyl group with aromatic rings (e.g., 4-methoxyphenyl) and test antimicrobial activity via MIC assays .
    • Use computational modeling (e.g., DFT) to correlate electronic properties (logP, dipole moments) with enzyme inhibition (e.g., carbonic anhydrase) .
      • Data Contradiction : Some analogs show enhanced activity with electron-withdrawing groups (e.g., -Cl), while others favor electron-donating groups (e.g., -OCH₃) .

    Q. What strategies resolve contradictory data in solubility and stability studies of this compound?

    • Methodological Answer :

    • Solubility : Test in polar (DMSO, water) vs. non-polar solvents (CHCl₃) under varying pH. Use HPLC with UV detection to quantify solubility .
    • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis is a major pathway; stabilize via salt formation (e.g., HCl salts) or lyophilization .

    Q. How can mechanistic insights into thiazole ring formation improve scalability?

    • Methodological Answer :

    • Kinetic Studies : Use in-situ FTIR to track intermediate formation (e.g., thioamide cyclization) .
    • Byproduct Analysis : Identify side products (e.g., dimeric species) via GC-MS and suppress them using phase-transfer catalysts .

    Data-Driven Analysis

    Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?

    • Methodological Answer :

    • Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
    • Compare means via ANOVA with Tukey’s post-hoc test for multi-group studies (e.g., IC₅₀ of analogs vs. controls) .

    Tables for Critical Comparisons

    Table 1 : Biological Activity of Thiazol-5-amine Analogs

    Substituent at C4Target EnzymeIC₅₀ (µM)Reference
    IsopropylCarbonic Anhydrase II12.3 ± 1.2
    4-MethoxyphenylCarbonic Anhydrase II8.9 ± 0.8
    PhenylCarbonic Anhydrase II18.5 ± 2.1

    Table 2 : Stability of this compound Under Stress Conditions

    ConditionDegradation (%)Major Degradant
    Acidic (0.1M HCl)15Thiazole-5-ol
    Oxidative (H₂O₂)5Sulfoxide

    Key Recommendations

    • Prioritize multi-step synthetic protocols with POCl₃ for high-purity yields .
    • Use orthogonal analytical methods (NMR + MS) to validate structural integrity .
    • Address solubility/stability issues early in drug development pipelines .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.